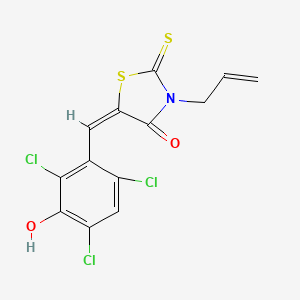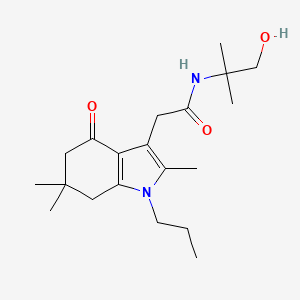![molecular formula C18H18N2O3S B4933019 (2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4933019.png)
(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid, also known as MBAA, is a chemical compound with potential applications in scientific research. It belongs to the class of benzimidazole derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of (2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been reported to modulate the expression of various genes involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In animal studies, this compound has been shown to reduce the levels of serum glucose, triglycerides, and cholesterol, suggesting its potential use in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer activity. However, this compound has some limitations such as its poor solubility in water and low stability under acidic conditions. These limitations can be overcome by modifying the chemical structure of this compound or by using appropriate solvents and pH conditions.
Direcciones Futuras
There are several future directions for research on (2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid. One potential direction is to explore the use of this compound as a fluorescent probe for imaging of cancer cells. Another direction is to investigate the mechanism of action of this compound and its potential use in combination with other anticancer agents. Furthermore, the development of more stable and soluble derivatives of this compound may enhance its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel therapeutic agents for cancer and other diseases.
Métodos De Síntesis
The synthesis of (2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid involves the reaction of 2-mercapto-1H-benzimidazole with 4-methylphenyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, this compound has been studied for its potential use as a fluorescent probe for imaging of cancer cells.
Propiedades
IUPAC Name |
2-[2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-6-8-14(9-7-13)23-10-11-24-18-19-15-4-2-3-5-16(15)20(18)12-17(21)22/h2-9H,10-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPUDLWFEXAJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4932941.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)


![11-benzoyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4932972.png)
![ethyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B4932995.png)
![5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B4932998.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4933003.png)


![methyl 4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4933023.png)
![3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4933029.png)
![2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B4933037.png)
![N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B4933044.png)
